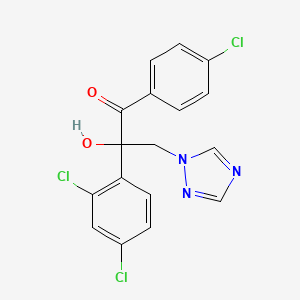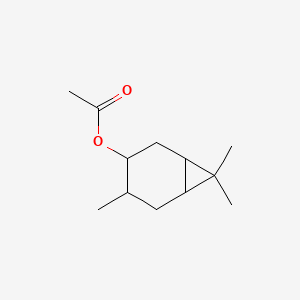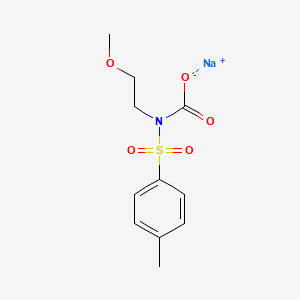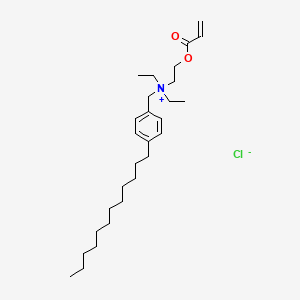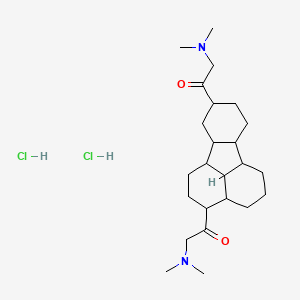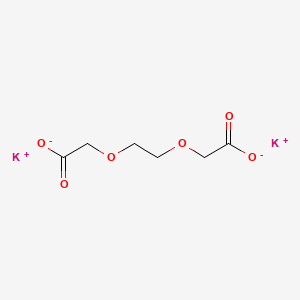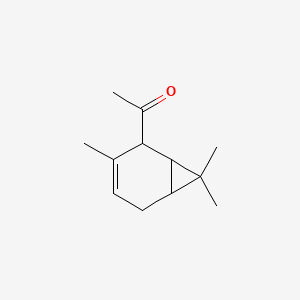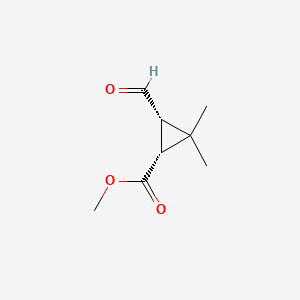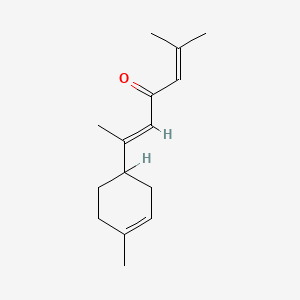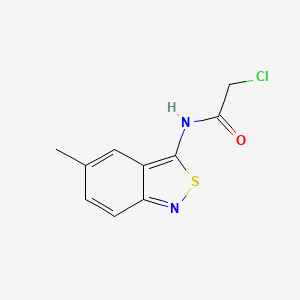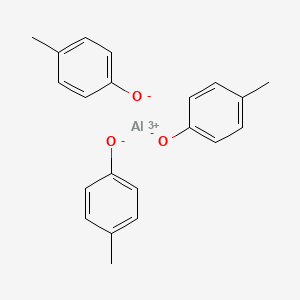
Benzenepropanoic acid, 4-(((dimethoxyphosphinyl)carbonyl)oxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanoic acid, 4-(((dimethoxyphosphinyl)carbonyl)oxy)- is a chemical compound with a complex structure that includes a benzene ring, a propanoic acid group, and a dimethoxyphosphinyl carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 4-(((dimethoxyphosphinyl)carbonyl)oxy)- typically involves multi-step organic reactions. One common method includes the esterification of benzenepropanoic acid with a dimethoxyphosphinyl carbonyl chloride under acidic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, 4-(((dimethoxyphosphinyl)carbonyl)oxy)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds by breaking down the complex structure.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Benzenepropanoic acid, 4-(((dimethoxyphosphinyl)carbonyl)oxy)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the manufacture of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Benzenepropanoic acid, 4-(((dimethoxyphosphinyl)carbonyl)oxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzenepropanoic acid: A simpler compound with a similar core structure but lacking the dimethoxyphosphinyl carbonyl group.
Dimethoxyphosphinyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
Benzenepropanoic acid, 4-(((dimethoxyphosphinyl)carbonyl)oxy)- is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to participate in diverse chemical reactions and its potential biological activities set it apart from similar compounds.
Properties
CAS No. |
72304-76-8 |
|---|---|
Molecular Formula |
C12H15O7P |
Molecular Weight |
302.22 g/mol |
IUPAC Name |
3-(4-dimethoxyphosphorylcarbonyloxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H15O7P/c1-17-20(16,18-2)12(15)19-10-6-3-9(4-7-10)5-8-11(13)14/h3-4,6-7H,5,8H2,1-2H3,(H,13,14) |
InChI Key |
FOHANEWYENYFFG-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(=O)OC1=CC=C(C=C1)CCC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



